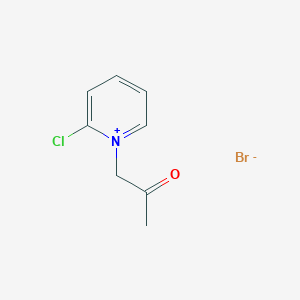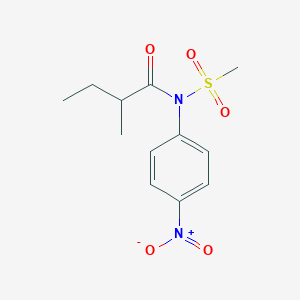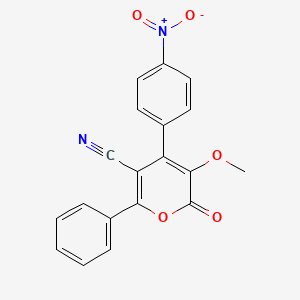
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.
Introduction of Functional Groups: The nitrile, methoxy, nitrophenyl, and phenyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while oxidation of the methoxy group could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-aminophenyl)-2-oxo-6-phenyl-: Similar structure but with an amino group instead of a nitro group.
2H-Pyran-5-carbonitrile, 3-hydroxy-4-(4-nitrophenyl)-2-oxo-6-phenyl-: Similar structure but with a hydroxyl group instead of a methoxy group.
Properties
CAS No. |
61223-02-7 |
|---|---|
Molecular Formula |
C19H12N2O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
5-methoxy-4-(4-nitrophenyl)-6-oxo-2-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C19H12N2O5/c1-25-18-16(12-7-9-14(10-8-12)21(23)24)15(11-20)17(26-19(18)22)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
YUIQOCKPIGNLDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
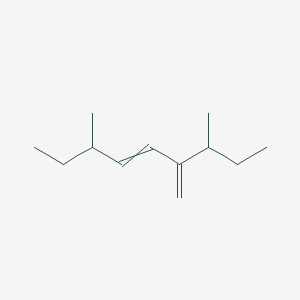
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
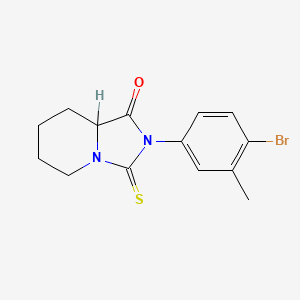


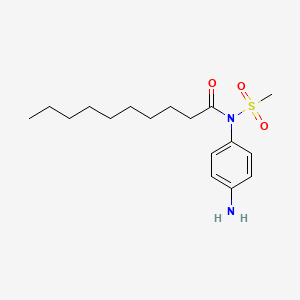

![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

